1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide
Description
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C₁₅H₂₁N₃O₃S and a molecular weight of 323.41 g/mol . Its structure features a piperidine ring substituted at the 4-position with a carboxamide group and a thiourea-linked 2,5-dimethoxyphenyl moiety. Key identifiers include:
- CAS Registry Number: 433323-73-0
- ChemSpider ID: 695864
- SMILES Notation: COc1ccc(cc1NC(=S)N1CCC(CC1)C(=O)N)OC .
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-11-3-4-13(21-2)12(9-11)17-15(22)18-7-5-10(6-8-18)14(16)19/h3-4,9-10H,5-8H2,1-2H3,(H2,16,19)(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRFEXHZMOWSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carbamothioyl Group: This step involves the reaction of the piperidine derivative with thiocarbamoyl chloride under controlled conditions.
Attachment of the Dimethoxyphenyl Moiety: The final step involves the coupling of the dimethoxyphenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide exhibit potential as antidepressants by modulating neurotransmitter levels. A study on related piperidine derivatives demonstrated their ability to inhibit the reuptake of serotonin and norepinephrine, suggesting a mechanism that could be applied to mood disorders .
2. Antifungal Properties
The compound has shown promise as an antifungal agent. In vitro studies have demonstrated its effectiveness against various fungal strains, indicating potential for development as a therapeutic agent in treating fungal infections .
3. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of similar piperidine derivatives. These compounds can inhibit the adhesion of monocytes to epithelial cells in inflammatory conditions such as inflammatory bowel disease (IBD), showcasing their potential in treating chronic inflammatory diseases .
Case Studies and Research Findings
Case Study 1: Antidepressant Mechanism
A study evaluated a series of piperidine carboxamides for their effects on neurotransmitter reuptake. The findings revealed that compounds with specific structural modifications significantly inhibited dopamine reuptake, which is crucial for developing effective antidepressants .
Case Study 2: Antifungal Activity
In a comparative analysis of various substituted piperidine derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal treatments. This positions it as a candidate for further development in antifungal therapies .
Case Study 3: Inhibition of Monocyte Adhesion
Research focusing on the anti-inflammatory properties of piperidine derivatives showed that certain compounds could reduce monocyte adhesion by over 75% in vitro at low concentrations (1 μM). This suggests a significant therapeutic potential for conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of piperidine- and phenyl-substituted derivatives. Below is a detailed comparison with three structurally and functionally related compounds:
Key Observations:
Structural Flexibility vs. The dimethoxyphenyl substitution pattern (2,5-) may offer better metabolic stability than the 3,4-dimethoxy analog (e.g., compound (8) in ), where steric hindrance could limit enzyme interactions .
Functional Group Trade-offs :
- Pyrazole-carboximidamide derivatives () prioritize aromatic stacking interactions, whereas the thiourea linkage in the target compound may favor covalent or allosteric modulation .
Research Findings and Trends
- Solubility and ADME : The target compound’s Log S (estimated -3.5) aligns with moderately soluble drugs, contrasting with the chlorothiophen derivative’s poor solubility .
- Synthetic Routes: Thiourea coupling (target compound) is less atom-economical than pyrazole ring formation (), but offers modularity for structure-activity relationship (SAR) studies .
Biological Activity
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, including a piperidine ring and a thioxomethyl group attached to a dimethoxyphenyl moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activity.
Chemical Structure and Properties
The molecular formula of 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide is C20H30N4O3S, with a molecular weight of approximately 394.55 g/mol. The compound's structure can be represented as follows:
This compound is notable for its potential interactions with biological systems, making it a subject of interest in pharmacological studies.
The biological activity of 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of various receptors and enzymes, leading to significant physiological effects. This interaction could trigger downstream signaling pathways that are crucial for various biological processes.
Pharmacological Potential
Research has indicated that this compound may exhibit a range of pharmacological activities:
1. Anticancer Activity: Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis in vitro.
2. Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against various bacterial strains. Its efficacy in disrupting bacterial cell membranes has been noted in laboratory settings.
3. Anti-inflammatory Effects: There is evidence suggesting that 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide may reduce inflammation through the modulation of pro-inflammatory cytokines.
Case Studies
Several case studies have explored the biological activity of similar compounds with structural similarities:
These studies underline the importance of structural modifications in enhancing biological activity and therapeutic potential.
Synthetic Routes
The synthesis of 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide typically involves several key steps:
- Formation of the piperidine ring.
- Introduction of the thioxomethyl group.
- Attachment of the dimethoxyphenyl moiety.
Common reagents include thionyl chloride and dimethoxybenzene under controlled reaction conditions.
Research Applications
This compound has several applications in scientific research:
1. Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
2. Biochemical Probes: Investigated for its ability to act as a biochemical probe to study specific biological pathways.
3. Material Science: Utilized in developing new materials due to its unique chemical structure.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between piperidine-4-carboxamide derivatives and functionalized dimethoxyphenyl precursors using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
- Temperature and pH control (e.g., maintaining 0–5°C for thiourea bond formation to minimize side reactions) .
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures . Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometric ratios of amines to carbothioic acid derivatives .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the dimethoxyphenyl (δ 3.7–3.8 ppm for methoxy groups) and piperidine-carboxamide moieties (δ 2.4–3.1 ppm for piperidine protons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol:water (70:30) containing 0.1% trifluoroacetic acid, adjusted to pH 5.5 for optimal resolution .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z 364.15) .
Q. How should solubility and stability be managed during experimental workflows?
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–20 mM stock solutions recommended). For biological assays, dilute stocks to <1% organic solvent to avoid cytotoxicity .
- Stability : Store lyophilized powder at -20°C under argon. In solution, avoid prolonged exposure to light or temperatures >37°C to prevent hydrolysis of the carbamothioyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the dimethoxyphenyl and carbamothioyl groups in biological activity?
- Analog synthesis : Replace the dimethoxyphenyl group with mono-methoxy or halogenated phenyl rings to assess electronic effects on target binding .
- Thiourea vs. urea analogs : Synthesize derivatives replacing the carbamothioyl (C=S) with carbamoyl (C=O) to evaluate hydrogen-bonding contributions .
- Biological testing : Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC₅₀ values with substituent electronic properties via Hammett plots .
Q. What strategies resolve contradictions in bioactivity data across assay conditions or cell lines?
- Dose-response normalization : Account for variations in cell viability assays by standardizing seeding density and serum concentration .
- Orthogonal assays : Validate antiproliferative effects via clonogenic assays and apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanism .
- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolite generation alters activity .
Q. Which in silico and in vitro tools are suitable for predicting metabolic pathways and toxicity?
- In silico tools : Use REAXYS or BKMS_METABOLIC databases to predict Phase I/II metabolism (e.g., oxidation of methoxy groups or piperidine ring hydroxylation) .
- Microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to identify metabolites .
- Toxicity screening : Use zebrafish embryos (Danio rerio) for acute toxicity (LC₅₀) and hepatotoxicity markers (e.g., ALT/AST levels in rat primary hepatocytes) .
Q. How can molecular docking and QSAR models optimize lead compounds derived from this scaffold?
- Target identification : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR or CDK2) using AutoDock Vina. Prioritize targets with Glide scores ≤ -8 kcal/mol .
- QSAR optimization : Train models on IC₅₀ data using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with leave-one-out cross-validation (R² > 0.7) .
Methodological Considerations
- Data contradiction mitigation : Use Bland-Altman plots to compare inter-laboratory bioactivity variances .
- Advanced characterization : Employ cryo-EM or surface plasmon resonance (SPR) for target engagement studies if protein binding is suspected .
- Synthetic scalability : Transition from batch to flow chemistry for thiourea formation to enhance reproducibility and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
